(Fluoromethyl)trimethylsilane

Description

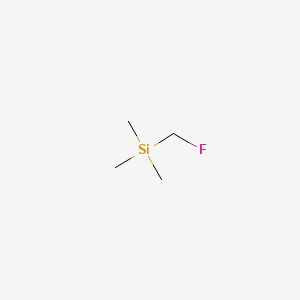

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

fluoromethyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11FSi/c1-6(2,3)4-5/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYOSQHKLFCHSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11FSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fluoromethyl Trimethylsilane

Overview of Alpha-Haloalkylsilane Synthetic Approaches Relevant to (Fluoromethyl)trimethylsilane

The synthesis of α-haloalkylsilanes can be broadly categorized into several key approaches. These methods provide the foundational chemistry for the potential synthesis of this compound.

Radical Halogenation Pathways

Radical halogenation is a common method for the synthesis of α-chloro- and α-bromoalkylsilanes. buchler-gmbh.com This approach typically involves the reaction of an alkylsilane with a halogen (Cl₂ or Br₂) initiated by UV light, heat, or a radical initiator such as benzoyl peroxide. buchler-gmbh.com The reaction proceeds via a free radical chain mechanism where a halogen radical abstracts a hydrogen atom from the alkyl group, followed by reaction of the resulting carbon-centered radical with a halogen molecule.

For the synthesis of this compound via this route, the direct fluorination of methyltrimethylsilane would be required. However, direct radical fluorination with elemental fluorine (F₂) is often explosive and non-selective, making it a challenging and hazardous method. 20.210.105mdpi.com While specialized techniques for direct fluorination exist, they require careful control of reaction conditions to prevent decomposition and multiple fluorination products. 20.210.105

A more controlled approach could involve the use of N-fluorosuccinimide (NFS) or other electrophilic N-F fluorinating agents under radical conditions, though this is less common for direct C-H fluorination of simple alkanes. acs.org

Nucleophilic Substitution Reactions

Nucleophilic substitution represents a more controlled and widely applicable method for the synthesis of α-haloalkylsilanes, including fluorinated derivatives. buchler-gmbh.com This strategy involves the displacement of a leaving group at the α-position of an alkylsilane by a halide ion.

A plausible and common route to this compound would be the nucleophilic fluorination of a precursor like (chloromethyl)trimethylsilane or (iodomethyl)trimethylsilane (B1585575). acsgcipr.org A variety of fluoride (B91410) sources can be employed for this transformation, each with its own advantages and limitations.

Common fluorinating agents for nucleophilic substitution include:

Alkali Metal Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are common, inexpensive sources of fluoride. Their effectiveness is often enhanced by the use of phase-transfer catalysts or polar aprotic solvents to increase the solubility and nucleophilicity of the fluoride ion. researchgate.netrsc.orgchemicalbook.com

Tetrabutylammonium (B224687) Fluoride (TBAF): TBAF is a more soluble source of fluoride in organic solvents and is a potent nucleophile. researchgate.net It is often used for fluorinations that are difficult with metal fluorides.

Silver(I) Fluoride (AgF): AgF can be used, particularly for the conversion of alkyl iodides to alkyl fluorides.

The reaction is typically an Sₙ2 process, and its success depends on the nature of the leaving group (I > Br > Cl), the solvent, and the reaction temperature.

Reported Preparations of this compound

Specific, detailed research findings on the synthesis of this compound are not prevalent in the surveyed literature, which more commonly focuses on its polyfluorinated analogue, (Trifluoromethyl)trimethylsilane (B129416) (the Ruppert-Prakash reagent). wikipedia.orgacs.orgucla.edu However, based on the general principles of nucleophilic substitution, a standard laboratory preparation can be proposed.

A hypothetical, yet highly probable, synthetic route would involve the reaction of (iodomethyl)trimethylsilane with a suitable fluorinating agent.

Hypothetical Synthesis of this compound:

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Conditions | Product |

| (Iodomethyl)trimethylsilane | Silver(I) Fluoride (AgF) | Acetonitrile | Reflux | This compound |

| (Chloromethyl)trimethylsilane | Cesium Fluoride (CsF) | t-Butanol | Phase-transfer catalyst | This compound |

| (Chloromethyl)trimethylsilane | Potassium Fluoride (KF) | Acetonitrile | 18-crown-6 | This compound |

This table represents plausible synthetic routes based on established methodologies for nucleophilic fluorination of alkyl halides.

The synthesis would likely proceed by dissolving the halo-precursor in an appropriate solvent, adding the fluorinating agent, and heating the mixture until the reaction is complete, as monitored by techniques like GC-MS or NMR spectroscopy. Purification would typically involve distillation.

Challenges and Innovative Strategies in the Synthesis of Monofluorinated Trimethylsilanes

The synthesis of monofluorinated compounds, including this compound, presents unique challenges compared to their non-fluorinated or polyfluorinated counterparts.

Challenges:

Fluoride Nucleophilicity and Basicity: The fluoride ion is a small, highly electronegative, and hard nucleophile. In protic solvents, it is strongly solvated, which reduces its nucleophilicity. In aprotic solvents, its basicity can lead to competing elimination reactions, especially with secondary and tertiary halides. nih.gov

Control of Fluorination: Achieving monofluorination without the formation of di- or tri-fluorinated byproducts can be difficult, particularly in direct fluorination methods. 20.210.105

Leaving Group Ability: The choice of the leaving group on the silylmethyl precursor is crucial. While iodide is an excellent leaving group, (iodomethyl)trimethylsilane is more expensive and less stable than (chloromethyl)trimethylsilane. buchler-gmbh.com

Reaction Conditions: The optimization of reaction conditions (solvent, temperature, choice of fluoride source and catalyst) is critical to maximize the yield and minimize side reactions like rearrangement or elimination. acsgcipr.org

Innovative Strategies:

Recent advances in fluorination chemistry offer potential solutions to these challenges and could be applied to the synthesis of monofluorinated trimethylsilanes.

Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as crown ethers or quaternary ammonium (B1175870) salts, can effectively transport fluoride ions from a solid phase (like KF or CsF) into the organic phase, enhancing their reactivity under milder conditions. rsc.org

Novel Fluorinating Reagents: The development of new fluorinating agents continues to provide milder and more selective methods for C-F bond formation. For instance, reagents like Selectfluor® can be used for electrophilic fluorination under specific conditions. buchler-gmbh.com While typically used for electron-rich substrates, innovative applications are continually being explored.

Copper-Mediated Fluorination: Copper-catalyzed or mediated fluorination of organosilanes has emerged as a promising method. acs.org For example, copper(II) triflate has been shown to mediate the fluorination of arylsilanes with potassium hydrogen fluoride (KHF₂). acs.org Adapting such a system for alkylsilanes could provide a novel route.

Defluorinative Silylation: An innovative, though indirect, approach could involve the stereoselective defluorosilylation of gem-difluoroalkenes to produce monofluorinated vinylsilanes, which could then be hydrogenated to the desired saturated product. researchgate.net This highlights the creative strategies being developed to access monofluorinated motifs.

Reactivity and Mechanistic Investigations of Fluoromethyl Trimethylsilane

Theoretical Considerations of the Alpha-Fluorine Effect on Silicon-Carbon Bonds in Organosilanes

The reactivity and stability of organosilicon compounds are significantly influenced by the nature of the substituents attached to the silicon atom and adjacent carbons. In the case of (Fluoromethyl)trimethylsilane, the presence of a fluorine atom on the carbon alpha to the silicon atom introduces a phenomenon known as the alpha-fluorine effect, which has profound theoretical implications for the silicon-carbon bond.

The versatility of organosilicon compounds in chemical synthesis is partly due to the characteristics of the silicon-carbon (Si-C) bond. Compared to a carbon-carbon bond, the Si-C bond is longer, weaker, and more polarizable, with silicon being more electropositive than carbon. rsc.orglsu.edu This inherent polarity makes the bond susceptible to cleavage. rsc.org The introduction of a highly electronegative fluorine atom at the alpha-position dramatically alters the electronic landscape of the molecule. The primary influence is a strong negative inductive effect (-I) from the fluorine, which withdraws electron density from the alpha-carbon. This, in turn, affects the Si-C bond's polarity and strength.

Theoretical studies and conformational analysis of related fluorinated organosilanes provide insight into the complex interactions at play. Hyperconjugation is a key stabilizing interaction in organosilanes, often involving the overlap of the high-energy σ orbital of the C-Si bond with an adjacent low-energy empty orbital (σ). For instance, in systems with a vicinal carbocation (the β-silicon effect), this σ(C-Si) → p(C+) interaction is highly stabilizing. qub.ac.uk In the context of the alpha-fluorine effect, a potential hyperconjugative interaction would be between the σ(C-Si) orbital and the low-energy antibonding orbital of the C-F bond (σC-F). This interaction would suggest a preferred antiperiplanar arrangement between the C-Si and C-F bonds. acs.org However, NMR analysis and theoretical calculations on similar 2-fluoro-3-silylpropan-1-ol systems have indicated a preference for a gauche arrangement, suggesting that stabilizing electrostatic interactions between the silicon and the proximal fluorine may override typical hyperconjugation effects. acs.org This "silicon-fluorine gauche effect" highlights a through-space electrostatic attraction as a significant conformational driver. acs.org

Furthermore, the alpha-fluorine effect has been proposed to strengthen adjacent bonds, a factor that can influence reaction regioselectivity. mdpi.com While silicon's empty 3d orbitals were once thought to be crucial for explaining the stability of adjacent carbanions through pπ-dπ bonding, modern calculations suggest their role is minor. lsu.edusoci.org Instead, the polarizability of the large silicon atom and hyperconjugative effects are considered the dominant factors in stabilizing proximal charges. qub.ac.uksoci.org For this compound, the interplay between the fluorine's inductive withdrawal, potential hyperconjugative interactions, and electrostatic effects creates a nuanced electronic structure that dictates the reactivity of the Si-C bond.

Postulated and Explored Reaction Pathways for this compound as a Reagent

The utility of this compound as a reagent stems from its ability to act as a source for the fluoromethyl moiety (CH₂F) through several potential reaction pathways. These pathways are often analogous to those established for its more heavily fluorinated counterparts, (difluoromethyl)trimethylsilane (B44995) and (trifluoromethyl)trimethylsilane (B129416) (the Ruppert-Prakash reagent).

The most well-documented reaction pathway for fluoroalkyltrimethylsilanes is the anion-initiated transfer of a fluoroalkyl group to an electrophile. st-andrews.ac.uk This process is central to the synthetic utility of (trifluoromethyl)trimethylsilane (TMSCF₃). st-andrews.ac.uknih.govacs.org The mechanism is initiated by the attack of a nucleophile, typically a fluoride (B91410) ion from a catalytic source like tetrabutylammonium (B224687) fluoride (TBAF), on the electrophilic silicon atom. st-andrews.ac.uked.ac.uk This attack forms a hypervalent, pentacoordinate siliconate intermediate. nih.goved.ac.uk

From this intermediate, the reaction can proceed through a complex anionic chain reaction. nih.govacs.org The siliconate may dissociate to generate a free fluoroalkyl carbanion (e.g., CF₃⁻), which then attacks the electrophile (such as a ketone or aldehyde). nih.govacs.org Alternatively, a two-step process has been proposed where the initial adduct of the siliconate and the electrophile delivers the fluoroalkyl group internally. st-andrews.ac.uk Detailed kinetic studies on TMSCF₃ have revealed a nuanced mechanism where the product alkoxide and the trifluoromethyl anion (CF₃⁻) can both act as chain carriers. acs.org

For this compound, a similar anion-mediated pathway is postulated. However, its reactivity is expected to be significantly lower than that of its di- and trifluoromethylated analogues. fluorine1.ru This reduced reactivity is attributed to two main factors:

Lower Electrophilicity of Silicon: The single fluorine atom in the fluoromethyl group exerts a weaker inductive electron-withdrawing effect compared to two or three fluorines. Consequently, the silicon atom in this compound is less electron-deficient and therefore less susceptible to nucleophilic activation. fluorine1.ru

Lower Stability of the Fluoroalkyl Anion: The stability of the resulting carbanion (⁻CH₂F) is considerably less than that of the difluoromethyl (⁻CHF₂) or trifluoromethyl (⁻CF₃) anions, where the additional fluorine atoms provide greater inductive and resonance stabilization. This lower "anionoid mobility" makes the transfer less favorable. fluorine1.ru

The generation of fluoroalkyl radicals for addition to unsaturated systems is a powerful strategy in modern synthesis. nih.govchinesechemsoc.org For instance, fluoromethyl radicals have been generated from sources like fluoroiodomethane (B1339756) via halogen atom transfer (XAT) using a silane (B1218182) initiator under visible light. nih.gov These nucleophilic radicals readily add to electron-deficient alkenes. nih.gov

While the generation of trifluoromethyl radicals from TMSCF₃ has been explored in various contexts, such as in copper-mediated reactions, the direct generation of a fluoromethyl radical from this compound is a less-explored pathway. chinesechemsoc.org Plausible, though not extensively documented, models for radical generation could include:

Hydrogen Atom Abstraction: A sufficiently reactive radical initiator could abstract a hydrogen atom from the fluoromethyl group to generate a •CHF-SiMe₃ radical, although this is challenging.

Single Electron Transfer (SET): A SET process could, in principle, lead to the formation of a radical cation [Me₃Si-CH₂F]•+ which might fragment, or a radical anion that could cleave to release the trimethylsilyl (B98337) group and a fluoromethyl radical. However, the high reduction potential of related fluoromethyl sulfones suggests such pathways can be difficult. nih.gov

Given the focus on other, more efficient precursors for generating fluoromethyl radicals, this remains a speculative pathway for this compound. nih.gov

Fluoroalkyltrimethylsilanes can also serve as precursors to carbenes or carbenoids. (Trifluoromethyl)trimethylsilane is a known source of difluorocarbene (:CF₂). fluorine1.ruscispace.com This transformation can be initiated by either Lewis bases or certain protic acids. fluorine1.ru The Lewis base-initiated mechanism involves the formation of the pentacoordinate siliconate, which then undergoes decomposition, eliminating trimethylsilyl fluoride (Me₃SiF) and generating :CF₂. fluorine1.ru Similarly, (bromodifluoromethyl)trimethylsilane (B180072) readily generates difluorocarbene upon treatment with activators like hexamethylphosphoramide (B148902) (HMPA). cas.cn

By analogy, this compound could potentially generate fluorocarbene (:CHF). This would likely proceed via an alpha-elimination mechanism. A strong, non-nucleophilic base could deprotonate the fluoromethyl group to form an α-fluoro-α-silyl carbanion, [Me₃Si-CHF]⁻. Subsequent elimination of the trimethylsilyl group would yield the fluorocarbene. However, the acidity of the C-H bonds in this compound is low, making the initial deprotonation step challenging. The successful generation of monofluorinated carbenes has been achieved using other, more specialized reagents. researchgate.net Therefore, while mechanistically plausible, the role of this compound as a practical fluorocarbene source is not well-established.

Comparative Reactivity Analysis with (Difluoromethyl)trimethylsilane and (Trifluoromethyl)trimethylsilane Analogues

The reactivity of this compound is best understood when compared with its more highly fluorinated analogues, (difluoromethyl)trimethylsilane (TMSCHF₂) and (trifluoromethyl)trimethylsilane (TMSCF₃). The degree of fluorination on the alpha-carbon atom systematically alters the electronic properties of the molecule, leading to a clear trend in reactivity for certain reaction classes, particularly anion-mediated fluoroalkylation.

The dominant factor governing this trend is the powerful inductive effect of fluorine. As the number of fluorine atoms increases from one to three, the electron-withdrawing pull on the alpha-carbon, and subsequently on the silicon atom, intensifies. This has two primary consequences:

Increased Electrophilicity of Silicon: The silicon atom in TMSCF₃ is significantly more electrophilic than in TMSCHF₂, which in turn is more electrophilic than in TMSCH₂F. This makes TMSCF₃ much more susceptible to activation by nucleophiles (e.g., fluoride ions), a critical first step in the fluoroalkylation mechanism. fluorine1.ru Reactions with TMSCHF₂ often require more forcing conditions (e.g., stronger catalysts, higher temperatures) than those with TMSCF₃. fluorine1.ru

Increased Stability of the Fluoroalkyl Anion: The stability of the corresponding carbanion that is formally transferred increases with fluorination (⁻CF₃ > ⁻CHF₂ > ⁻CH₂F). The enhanced stability of the trifluoromethyl anion makes it a better leaving group from the siliconate intermediate and a more mobile nucleophilic species, contributing to the higher reactivity of TMSCF₃. fluorine1.ru

This general trend of TMSCF₃ > TMSCHF₂ > TMSCH₂F holds for nucleophilic fluoroalkylation reactions. However, reactivity is not always a simple linear function of fluorination and can be highly dependent on the specific reaction type. For example, in certain Wittig-type deoxygenative gem-difluoroolefination reactions, (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF₂Cl) was found to be a superior reagent to both TMSCF₂Br and TMSCF₃, indicating that the nature of the leaving group and the specific mechanism are critical. beilstein-journals.orgbeilstein-journals.org

Furthermore, the degree of fluorination can influence the selectivity of a reaction. In one study involving the fluoroalkylation of a β-ketoester, the trifluoromethyl reagent (TMSCF₃) provided exclusively C-alkylation, whereas the corresponding monofluoromethyl reagent led to O-alkylation. The difluoromethyl reagent (TMSCHF₂) gave a mixture of both C- and O-alkylation products, demonstrating a clear divergence in reaction pathways based on the electronic nature of the fluoroalkyl group. rsc.org

The following table summarizes the comparative properties and reactivity trends of these analogues.

| Property / Reactivity | This compound (TMSCH₂F) | (Difluoromethyl)trimethylsilane (TMSCHF₂) | (Trifluoromethyl)trimethylsilane (TMSCF₃) |

|---|---|---|---|

| Inductive Effect of Fluoroalkyl Group | Weakest | Intermediate | Strongest |

| Relative Electrophilicity of Silicon Atom | Low | Moderate | High fluorine1.ru |

| Relative Stability of Corresponding Carbanion | Low | Moderate | High fluorine1.ru |

| Reactivity in Nucleophilic Fluoroalkylation | Lowest | Intermediate (requires tougher conditions) fluorine1.ru | Highest (Ruppert-Prakash Reagent) st-andrews.ac.ukfluorine1.ru |

| Potential for Carbene Generation | :CHF (Fluorocarbene) - Less common | :CF₂ (Difluorocarbene) - Documented | :CF₂ (Difluorocarbene) - Well-established fluorine1.ru |

| Observed Selectivity (Example with β-ketoester) | O-selective rsc.org | Mix of C- and O-alkylation rsc.org | C-selective rsc.org |

Applications and Synthetic Utility of Fluoromethyl Trimethylsilane

Role in Monofluoromethylation Reactions: Theoretical and Limited Empirical Cases

The introduction of a monofluoromethyl group can significantly alter the biological and chemical properties of a molecule. researchgate.net This group can act as a bioisostere for hydroxyl or thiol groups, making it a valuable addition in the development of pharmaceuticals and agrochemicals. sioc.ac.cn (Fluoromethyl)trimethylsilane serves as a nucleophilic monofluoromethylating agent. However, compared to the well-established field of trifluoromethylation, nucleophilic monofluoromethylation is a less explored area of research. cas.cnoup.com

Initial studies indicated that nucleophilic difluoromethylation with related silane (B1218182) reagents required harsh reaction conditions due to the lower polarization of the C-Si bond, which limited their broad applicability. cas.cn This challenge extends to monofluoromethylation with this compound.

Theoretical studies, often employing density functional theory (DFT) calculations, are crucial in understanding the reactivity of such reagents. mdpi.com These studies help in elucidating reaction mechanisms and predicting the feasibility of synthetic transformations. For instance, theoretical investigations into the ring-opening of perfluorinated epoxides have shed light on the regioselectivity of nucleophilic attack, which can be influenced by the presence of fluorine atoms. mdpi.com While direct theoretical studies on this compound are not extensively documented in the provided results, the principles derived from related fluorinated compounds are applicable.

Empirical evidence for the utility of this compound is still developing. The broader field of nucleophilic monofluoromethylation has seen the development of various reagents, such as fluoromethyl phenyl sulfone (PhSO₂CH₂F), which have been used in stereoselective reactions with imines. oup.com The development of new reagents and methodologies for monofluoromethylation remains an active area of research, driven by the unique properties that the monofluoromethyl group imparts to organic molecules. researchgate.netresearchgate.net

Comparative Efficacy and Selectivity with Established Monofluoromethylating Agents

A direct comparative analysis of the efficacy and selectivity of this compound with more established monofluoromethylating agents is limited due to its nascent stage of application. However, a comparison can be drawn based on the general classes of reagents and their known reactivity.

Established monofluoromethylating agents can be categorized into electrophilic, nucleophilic, and radical reagents. researchgate.net

| Reagent Class | Example Reagent(s) | General Application |

| Nucleophilic | Fluoromethyl phenyl sulfone (PhSO₂CH₂F) | Reactions with aldehydes and imines |

| Electrophilic | Monofluoromethylsulfoxinium salts | Functionalization of naphthols, phenols, carboxylic acids, and β-ketoesters |

| Radical | Not extensively detailed in search results | - |

The development of nucleophilic monofluoromethylating agents has been a significant focus. For instance, fluoromethyl phenyl sulfone and its derivatives have been utilized in the monofluoromethylation of aldehydes and imines. oup.comresearchgate.net These reactions often require specific activation conditions.

In contrast, electrophilic monofluoromethylating reagents, such as certain sulfoxinium salts, have shown efficacy in functionalizing a range of substrates under mild conditions. cas.cn However, their reactivity with certain functional groups, like conventional alcohols, can be limited. d-nb.info

The challenge with nucleophilic reagents like this compound lies in the "negative fluorine effect," where the presence of fluorine can unexpectedly decrease the acidity of adjacent C-H bonds, impacting reactivity. cas.cn Overcoming this requires careful tuning of reaction conditions and reagent design.

The efficacy of this compound will ultimately be judged by its ability to monofluoromethylate a broad range of substrates with high yield and selectivity under mild conditions, a benchmark set by more established reagents in the field.

Potential Contributions of this compound to Functional Group Transformations in Organic Synthesis

The primary potential contribution of this compound lies in its ability to serve as a precursor for the monofluoromethyl anion (⁻CH₂F) or its synthetic equivalent. This would enable a variety of functional group transformations.

Nucleophilic Addition to Carbonyls: Analogous to the well-known reactions of TMSCF₃, this compound could potentially react with aldehydes and ketones to yield monofluoromethylated carbinols after hydrolysis. wikipedia.orgresearchgate.net This transformation is highly valuable for the synthesis of fluorinated alcohols, which are important building blocks in medicinal chemistry. uzh.ch

Ring-Opening of Epoxides: The reagent could be employed in the nucleophilic ring-opening of epoxides to produce β-monofluorinated alcohols. This type of reaction is crucial for accessing complex fluorinated molecules. oup.com

Substitution Reactions: this compound could potentially participate in substitution reactions with various electrophiles, allowing for the direct introduction of the CH₂F group.

The development of catalytic and stereoselective methods involving this compound would represent a significant advancement. Asymmetric fluorination and trifluoromethylation have seen considerable progress with the use of chiral catalysts, and similar strategies could be applied to monofluoromethylation. acs.org

The broader impact of developing effective monofluoromethylating agents like this compound is substantial. The incorporation of the CH₂F group can enhance the metabolic stability and binding affinity of drug candidates, making it a desirable modification in pharmaceutical research. researchgate.netoup.com

Advanced Spectroscopic and Structural Characterization Pertinent to Fluoromethyl Trimethylsilane

Nuclear Magnetic Resonance Spectroscopy for Elucidating C-F and Si-C Bonding Environments (e.g., ¹H, ¹³C, ¹⁹F, ²⁹Si NMR Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of (Fluoromethyl)trimethylsilane in solution. By analyzing the chemical shifts (δ) and spin-spin coupling constants (J) of ¹H, ¹³C, ¹⁹F, and ²⁹Si nuclei, a detailed understanding of the bonding environments can be achieved. researchgate.net

The ¹H NMR spectrum provides information on the protons of the methyl (CH₃) and fluoromethyl (CH₂F) groups. The protons on the silicon-attached methyl groups typically appear as a singlet, while the methylene (B1212753) protons (CH₂F) appear as a doublet due to coupling with the adjacent fluorine atom (²JHF).

The ¹³C NMR spectrum shows distinct resonances for the methyl carbons and the fluoromethyl carbon. The fluoromethyl carbon signal is split into a doublet by the directly attached fluorine atom, exhibiting a large one-bond coupling constant (¹JCF), which is highly characteristic of a C-F bond.

The ¹⁹F NMR spectrum is particularly informative. For this compound, the fluorine resonance appears at a chemical shift of -277 ppm (relative to CFCl₃). psu.edu This is noted as the most upfield chemical shift known for a fluorine atom bound to a single carbon, indicating a highly shielded electronic environment. psu.edu This signal appears as a triplet due to coupling with the two adjacent protons (²JFH).

²⁹Si NMR spectroscopy offers direct insight into the silicon atom's environment. The chemical shift of the ²⁹Si nucleus is influenced by the electronegativity of the substituents. The signal for this compound is split by the fluorine and protons of the fluoromethyl group, providing valuable data on through-bond interactions.

A 1976 study by Schraml et al. provided a comprehensive analysis of the NMR spectra for this compound, the data from which is summarized below. researchgate.net These coupling constants are instrumental in defining the connectivity and electronic structure of the molecule.

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Coupling Nuclei |

|---|---|---|---|

| ¹H | - | 7.7 | ²J (H-F) |

| ¹³C | - | 165.4 | ¹J (C-F) |

| 18.5 | ²J (C-Si-F) | ||

| ¹⁹F | -227.1 | 47.7 | ²J (F-H) |

| 55.1 | ²J (F-Si) | ||

| ²⁹Si | - | 55.1 | ²J (Si-F) |

| 7.7 | ³J (Si-C-H) |

Vibrational and Electronic Spectroscopic Techniques for Structural Confirmation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides confirmation of a molecule's structure by probing its characteristic bond vibrations. nih.gov For this compound, key vibrational modes include the C-F stretch, Si-C stretches, and various deformations of the methyl and methylene groups.

Raman spectroscopy offers complementary information. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations, such as the symmetric Si-C stretch, often produce strong signals in the Raman spectrum.

Electronic spectroscopy (UV-Visible) is generally not informative for simple, saturated organosilicon compounds like this compound. These molecules lack chromophores—conjugated systems or functional groups with non-bonding electrons—that absorb light in the typical UV-Vis range (200-800 nm). Consequently, significant electronic transitions are not expected, and the compound is colorless.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|

| C-H Stretch (from CH₃ and CH₂) | 2850-3000 | IR & Raman |

| CH₃/CH₂ Deformations | 1350-1470 | IR & Raman |

| C-F Stretch | 1000-1400 | IR (Strong) |

| Si-C Stretch | 600-800 | IR & Raman |

| CH₃ Rock (Si-CH₃) | ~840, ~760 | IR |

Crystallographic Investigations of Related Organosilicon Fluorides for Structural Insights

Single-crystal X-ray diffraction provides the most definitive structural data, including precise bond lengths and angles. However, obtaining single crystals of volatile, low-melting-point liquids like this compound can be challenging. Therefore, insights are often gained from the crystallographic investigation of closely related compounds in the solid state.

The crystal structure of (Bromodifluoromethyl)trimethylsilane (B180072) (Me₃SiCF₂Br), a structurally similar reagent, has been determined. Analysis of this compound offers valuable comparative data. For instance, the Si-C bond length to the halogenated carbon (Si-CF₂Br) is 1.912(16) Å, which is significantly longer than the Si-CH₃ bond lengths in the same molecule (1.842-1.862 Å). This lengthening is attributed to the strong electron-withdrawing effect of the halogen atoms. A similar effect would be expected for the Si-CH₂F bond in this compound, though likely to a lesser extent than in the di- and trifluorinated analogs.

Likewise, the crystal structure of (Trifluoromethyl)trimethylsilane (B129416) (Me₃SiCF₃) has been reported, providing further context on how fluorination impacts the Si-C bond. By comparing the structural parameters across this series—from monofluorinated to trifluorinated species—a clear trend emerges where increasing fluorination leads to a longer and weaker Si-C bond. This structural information from related crystalline solids is crucial for building accurate computational models and understanding the reactivity of this compound.

Computational Chemistry and Theoretical Modeling of Fluoromethyl Trimethylsilane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as ab initio calculations and Density Functional Theory (DFT) are employed to determine the electronic structure and energetics of molecules like (Fluoromethyl)trimethylsilane.

Electronic Structure: The electronic structure describes the arrangement and energies of electrons within the molecule. For this compound, the introduction of a highly electronegative fluorine atom is expected to significantly influence the electron distribution compared to tetramethylsilane. The primary effects would be:

Inductive Effect: The fluorine atom will draw electron density away from the adjacent carbon and, to a lesser extent, from the silicon atom. This creates a more polarized C-F bond and influences the charge distribution across the entire molecule.

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The presence of the fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to non-fluorinated analogues. A lower HOMO energy suggests greater stability and higher ionization potential, while a lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

Energetics: Quantum chemical calculations can provide accurate estimations of various energetic properties, which are crucial for understanding the molecule's stability and reactivity.

Bond Energies: The strengths of the C-F, Si-C, and C-H bonds can be calculated. The C-F bond in this compound is expected to be very strong, a characteristic feature of fluoroalkanes.

Heats of Formation: The standard enthalpy of formation can be computed, providing a measure of the molecule's thermodynamic stability.

Conformational Analysis: The rotational barrier around the Si-C bond can be calculated to identify the most stable conformation of the molecule.

A study on the structural, spectral, and electrooptical parameters of fluorosilanes (SiH₄₋ₓFₓ where x = 0–4) using ab initio (MP2) and DFT (B3LYP) methods provides a basis for understanding the effects of fluorination on silane (B1218182) derivatives pleiades.online. This research demonstrated that computational methods can accurately predict geometric parameters and vibrational frequencies for this class of compounds. Extrapolating from these findings, similar levels of theory would be expected to yield reliable data for this compound.

Table 1: Predicted Effects of Fluorination on the Electronic Properties of Trimethylsilane Derivatives

| Property | Tetramethylsilane (TMS) | This compound | Rationale |

| HOMO Energy | Higher | Lower | The electron-withdrawing fluorine atom stabilizes the HOMO. |

| LUMO Energy | Higher | Lower | The inductive effect of fluorine lowers the energy of the LUMO, making it a better electron acceptor. |

| Dipole Moment | 0 D | Non-zero | The polarized C-F bond introduces a significant dipole moment. |

| C-F Bond Polarity | N/A | High | Due to the large difference in electronegativity between carbon and fluorine. |

This table is generated based on general principles of physical organic chemistry and trends observed in related computational studies.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For this compound, DFT calculations can elucidate the pathways of its reactions, identify intermediates, and determine the structures and energies of transition states.

Reaction Mechanisms: this compound can potentially undergo various reactions, including nucleophilic substitution at the fluorinated carbon or at the silicon atom. DFT can be used to model these reaction pathways:

Nucleophilic Attack: The reaction with a nucleophile can be modeled to determine the preferred site of attack. The calculations would involve mapping the potential energy surface as the nucleophile approaches the substrate.

Fluoride (B91410) Abstraction: The possibility of fluoride ion abstraction by a Lewis acid could also be investigated, which would generate a reactive α-silyl carbocation.

Transition States: A key aspect of mechanistic studies is the identification of transition states, which are the energy maxima along the reaction coordinate. DFT calculations can provide:

Geometries of Transition States: The precise arrangement of atoms at the transition state can be determined.

Activation Energies: The energy barrier for a reaction, which is the difference in energy between the reactants and the transition state, can be calculated. This is crucial for predicting reaction rates.

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

While no specific DFT studies on the reaction mechanisms of this compound were found, research on related organosilicon compounds demonstrates the power of this approach. For instance, DFT has been used to study the reaction pathways and selectivity in various transformations involving organosilanes.

Prediction of Reactivity, Selectivity, and Catalytic Activation Profiles

Computational chemistry can go beyond explaining known phenomena and can be used to predict the chemical behavior of molecules. For this compound, theoretical modeling can forecast its reactivity, the selectivity of its reactions, and how it might be activated by catalysts.

Reactivity Prediction:

Reactivity Indices: DFT provides several reactivity descriptors, such as the Fukui functions and the local softness, which can predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. For this compound, these indices would likely indicate that the fluorinated carbon is susceptible to nucleophilic attack, while the silicon atom could be a site for electrophilic attack.

Reaction Rates: By calculating activation energies, the rates of competing reaction pathways can be compared, allowing for the prediction of the major product.

Selectivity Prediction: In reactions where multiple products are possible, computational modeling can predict the regioselectivity and stereoselectivity. For example, in an elimination reaction, DFT could predict whether the reaction proceeds via an E1 or E2 mechanism and which stereoisomer of the product would be favored.

Catalytic Activation: Theoretical studies can model the interaction of this compound with potential catalysts. This can help in:

Catalyst Screening: Different catalysts can be computationally evaluated to predict which would be most effective in promoting a desired reaction.

Understanding Catalytic Cycles: The entire catalytic cycle can be modeled, including substrate binding, the chemical transformation, and product release.

The electrophilic fluorination of organosilanes has been a subject of interest, where the silyl group influences the reactivity and regiochemistry of the reaction nih.gov. Computational studies in this area could provide valuable insights into the reverse process—the reactivity of a fluorinated organosilane.

Table 2: Hypothetical Computational Data for a Nucleophilic Substitution Reaction of this compound

| Reaction Parameter | Calculated Value (Hypothetical) | Significance |

| Activation Energy (ΔG‡) | 25 kcal/mol | Determines the rate of the reaction. A higher value indicates a slower reaction. |

| Reaction Energy (ΔG_rxn) | -10 kcal/mol | Indicates the thermodynamic favorability of the reaction. A negative value suggests the products are more stable than the reactants. |

| Transition State C-F Bond Length | 1.8 Å | Shows the extent of bond breaking at the transition state. |

| Transition State Nu-C Bond Length | 2.2 Å | Shows the extent of bond formation at the transition state. |

This table presents hypothetical data to illustrate the type of information that can be obtained from DFT calculations of a reaction mechanism.

Future Directions and Persistent Research Gaps Concerning Fluoromethyl Trimethylsilane

Development of Highly Efficient and Selective Synthetic Routes to (Fluoromethyl)trimethylsilane

The development of efficient and cost-effective methods for synthesizing this compound is crucial for its broad application. Initial synthetic routes, while groundbreaking, often involved reagents that are now considered environmentally harmful.

Historical and Current Synthetic Methods: The first synthesis, reported in 1984 by Ingo Ruppert and his team, involved the reaction of bromotrifluoromethane (B1217167) (CBrF₃) with trimethylsilyl (B98337) chloride (TMSCl) using a phosphorus-based catalyst. acs.org A significant advancement was made in 1989 by G. K. Surya Prakash, George A. Olah, and colleagues, who developed a method using fluoroform (CHF₃) and TMSCl with a strong base, potassium hexamethyldisilazide, thereby avoiding the use of ozone-depleting CBrF₃. acs.org

Current research focuses on improving the efficiency, safety, and environmental footprint of these processes. One approach involves the in-situ generation of the necessary reagents in a one-pot reaction, which simplifies the procedure and reduces costs. google.com For example, a method has been developed where metallic potassium, styrene, and hexamethyldisiloxane (B120664) react to form the required potassium salt directly in the reaction vessel, which then reacts with fluoroform and TMSCl. google.com Other methods explored include the reaction of trifluoromethyl iodide or bromide with metals in the presence of silylating agents and the fluorination of trimethyl(trichloromethyl)silane. google.com

Research Gaps and Future Directions: A primary research gap is the reliance on strong bases and cryogenic conditions in many existing protocols. Future research should aim to develop catalytic systems that can generate the active trifluoromethylating species from this compound precursors under milder conditions. The development of flow-chemistry processes could offer enhanced safety, scalability, and control over these often highly exothermic reactions. Furthermore, exploring alternative, more atom-economical sources for the trifluoromethyl group beyond fluoroform remains a significant challenge.

Comparative Overview of Synthetic Routes to this compound

| Method | Key Reagents | Conditions | Reported Yield | Advantages/Disadvantages |

|---|---|---|---|---|

| Ruppert (1984) | CBrF₃, TMSCl, Phosphorus Catalyst | Not specified | Not specified | Pioneering method; uses ozone-depleting reagent. acs.org |

| Prakash/Olah (1989) | CHF₃, TMSCl, KHMDS | Not specified | 80% | Avoids ozone-depleting reagents. acs.org |

| Grignard-based | Mg, CBrF₃, TMSCl, THF | 0-30°C | 93.8% | High yield; involves gaseous reagent. chemicalbook.com |

| One-Pot (in-situ base) | K, Styrene, Hexamethyldisiloxane, CHF₃, TMSCl | -45 to 110°C | High | Simplified, safer, and more economical process. google.com |

Systematic Exploration of Its Reactivity Profile Across Diverse Substrate Classes

This compound is renowned for its ability to act as a nucleophilic trifluoromethyl source, typically activated by a fluoride (B91410) source or other initiators. researchgate.net Its reactivity with a wide range of electrophiles has been demonstrated, but a systematic understanding across all substrate classes is incomplete.

Known Reactivity: The reagent readily reacts with aldehydes and ketones to form trifluoromethylated alcohols after hydrolysis. wikipedia.orgnih.gov It has also been successfully used for the trifluoromethylation of esters, cyclic imides, and N-(tert-butylsulfinyl)-imines. wikipedia.orgnih.govsigmaaldrich.com More complex transformations include the 1,4-conjugate addition to α,β-unsaturated systems, such as 2-polyfluoroalkylchromones, and the double nucleophilic trifluoromethylation of diketo compounds. acs.orgacs.orgnih.gov A significant area of study has been "oxidative trifluoromethylation," where this compound reacts with nucleophilic substrates like terminal alkynes, arenes, and heteroarenes in the presence of an oxidant. nih.govacs.org

Research Gaps and Future Directions: While the reaction with carbonyls and imines is well-documented, the reactivity with less-activated substrates remains an area for exploration. Systematic studies on its reaction with a broader range of amides, nitriles, and epoxides could uncover new synthetic pathways. A major research gap lies in achieving predictable and high regioselectivity in the trifluoromethylation of complex molecules with multiple potential reaction sites. Developing reaction conditions that allow for chemoselective trifluoromethylation in the presence of other sensitive functional groups is a persistent challenge. Furthermore, exploring the generation and reactivity of the trifluoromethyl radical from this compound under photoredox conditions could open new avenues for C-H functionalization and other radical-mediated transformations. acs.org

Reactivity Profile of this compound

| Substrate Class | Reaction Type | Typical Product | Reference |

|---|---|---|---|

| Aldehydes/Ketones | Nucleophilic Addition | Trifluoromethylated Alcohols | wikipedia.orgnih.gov |

| Esters | Nucleophilic Acyl Substitution | Trifluoromethyl Ketones | wikipedia.orgnih.gov |

| Cyclic Imides | Nucleophilic Addition | Trifluoromethylated Lactams | nih.govrsc.org |

| α,β-Unsaturated Chromones | 1,4-Conjugate Addition | β-Trifluoromethylated Chromanones | acs.orgnih.gov |

| Diketones | Double Nucleophilic Addition | Bis(trifluoromethyl) Diols | acs.org |

| Aryl/Alkyl Halides | Cu-Mediated Cross-Coupling | Trifluoromethylated Arenes/Alkanes | rsc.org |

| Terminal Alkynes/Arenes | Oxidative C-H Trifluoromethylation | Trifluoromethylated Alkynes/Arenes | nih.gov |

Design of Novel Catalytic Systems for this compound-Mediated Transformations

The activation of this compound typically requires a stoichiometric initiator, often a fluoride salt. A significant future direction is the development of truly catalytic systems that can operate with high turnover numbers and under mild conditions.

Current Catalytic Approaches: Fluoride ions, from sources like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), are the most common activators. nih.govacs.org Transition metal catalysis, particularly with copper, has enabled cross-coupling reactions with substrates like aryl halides and oxidative C-H trifluoromethylations. nih.govrsc.org Organocatalysis has also emerged as a powerful strategy. Chiral quaternary ammonium (B1175870) phenoxides and prolinamide-thiourea derivatives have been used for the enantioselective trifluoromethylation of ketones. oup.comresearchgate.net N-Heterocyclic carbenes (NHCs) have also been shown to catalyze the reaction, avoiding the need for strong bases. researchgate.net

Research Gaps and Future Directions: The development of more efficient and robust catalysts is paramount. For transition metal systems, a key challenge is to overcome catalyst deactivation and expand the substrate scope, particularly to less reactive aryl chlorides. In organocatalysis, there is a need for catalysts that can achieve high enantioselectivity across a wider range of substrates beyond simple ketones. A promising but underexplored area is the use of photoredox catalysis. rsc.org Designing organic photocatalysts, such as perylene (B46583) derivatives, or dual photoredox/transition metal systems could enable novel transformations of this compound under visible light irradiation, providing access to radical-based reaction pathways that are complementary to existing nucleophilic methods. rsc.orgacs.org

Examination of Its Potential as a Building Block in Complex Molecular Architectures and Advanced Materials Science

The incorporation of a trifluoromethyl group can dramatically alter the biological and physical properties of a molecule, making this compound a valuable building block in drug discovery and materials science. chemicalbook.comresearchgate.net

Current Applications: In medicinal chemistry, the reagent has been used in the synthesis of complex molecules, including precursors for thrombin inhibitors and fluorinated analogues of natural products like precocenes. nih.govacs.orgnih.gov Its application enhances properties like metabolic stability and receptor binding affinity, which is crucial for developing new antiviral, anti-inflammatory, and anticancer agents. chemicalbook.com In materials science, this compound is used to produce specialty polymers, such as fluorinated elastomers, and to create functional coatings that impart hydrophobicity, chemical resistance, and enhanced thermal stability for applications in electronics and aerospace. chemicalbook.comchemimpex.com

Research Gaps and Future Directions: While its role as a building block is established, there is vast potential for its use in more intricate molecular designs. A significant research gap is its application in late-stage functionalization of complex, drug-like molecules. Developing highly selective catalytic methods to introduce the CF₃ group into a specific position of an advanced intermediate without requiring extensive protecting group chemistry would be a major breakthrough. In materials science, the systematic investigation of how the incorporation of CF₃ groups via this compound influences the properties of conjugated polymers for organic electronics or porous materials for gas separation is still in its early stages. Future research could focus on creating novel block copolymers and self-assembling systems where the fluorinated segments, introduced using this reagent, drive the material's final architecture and function.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (fluoromethyl)trimethylsilane, and how do reaction conditions influence yield and purity?

Synthesis typically involves halogen exchange or nucleophilic fluorination using reagents like KF or AgF. For example, (bromodifluoromethyl)trimethylsilane can be synthesized via bromine-fluorine exchange using AgF under anhydrous conditions . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance ion dissociation and reactivity.

- Temperature control : Reactions often proceed at −78°C to 0°C to minimize side reactions like hydrolysis.

- Purification : Distillation or column chromatography is critical due to the volatility and moisture sensitivity of organosilanes.

Q. How is this compound structurally characterized, and what spectroscopic data are essential for validation?

Characterization relies on multimethod analysis:

- NMR : NMR (δ ≈ −150 to −200 ppm for Si–CF/CF) and NMR (δ 0.1–0.3 ppm for Si–CH) confirm fluoromethyl and trimethylsilyl groups .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M] for CHFSSi).

- IR spectroscopy : Si–C (~1250 cm) and C–F (~1100 cm) stretches provide additional confirmation .

Q. What mechanistic insights explain the nucleophilic fluoromethylation reactivity of this compound?

The reaction proceeds via a pentacoordinated silicon intermediate , where the fluoromethyl group is activated by Lewis acids (e.g., CsF, KF). This intermediate facilitates nucleophilic attack on electrophilic substrates (e.g., carbonyls, alkyl halides) . Key steps:

- Silicon activation : Coordination of fluoride ions weakens the Si–C bond.

- Nucleophilic transfer : The fluoromethyl group is transferred to the substrate, leaving a trimethylsilanol byproduct .

Advanced Research Questions

Q. How can reaction conditions be optimized for fluoromethylation in complex molecular systems (e.g., heteroarenes, biomolecules)?

Optimization involves systematic variation of:

- Catalysts : Copper(I) or silver(I) salts enhance reactivity in C–H fluoromethylation of heteroarenes (e.g., indoles, pyridines) .

- Oxidants : TBHP (tert-butyl hydroperoxide) enables radical pathways for unactivated alkenes .

- Substrate prefunctionalization : Boronic acid derivatives improve regioselectivity in cross-coupling reactions .

Example : Silver-catalyzed hydrotrifluoromethylation of alkenes achieves >80% yield with 1:1 CFSiMe:substrate stoichiometry .

Q. What role do transition-metal catalysts play in modulating reaction pathways for fluoromethylation?

- Copper : Mediates oxidative trifluoromethylation via single-electron transfer (SET), enabling C–CF bond formation in arenes and alkynes .

- Palladium : Facilitates cross-coupling with aryl halides, though competing β-fluoride elimination can reduce yields .

- Metal-free systems : Use of hypervalent iodine reagents (e.g., PhI(OAc)) avoids metal contamination in sensitive substrates .

Q. How can competing side reactions (e.g., desilylation, overfluorination) be mitigated during fluoromethylation?

- Desilylation : Anhydrous conditions (e.g., molecular sieves) and low temperatures (−40°C) suppress hydrolysis .

- Overfluorination : Limiting fluoride ion concentration (e.g., using stoichiometric CsF instead of excess KF) reduces multiple substitutions .

- Byproduct analysis : GC-MS or NMR monitors intermediates like trimethylsilanol to adjust reaction kinetics .

Q. What computational or experimental tools are critical for resolving contradictory data in fluoromethylation mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.